Product packaging for 2-Hydroxy-3,5-diiodobenzamide(Cat. No.:CAS No. 18071-54-0)

2-Hydroxy-3,5-diiodobenzamide

Cat. No.: B107803
CAS No.: 18071-54-0
M. Wt: 388.93 g/mol
InChI Key: ZUAHWRJXKPGKRC-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-diiodobenzamide is a halogenated salicylanilide that serves as a critical synthetic intermediate and a promising scaffold in biomedical research. Its primary research application is in the efficient synthesis of anthelmintic agents, most notably Rafoxanide, a widely used veterinary drug. Recent synthetic methodologies have optimized the incorporation of this compound into final active ingredients, achieving high yields and improved atom economy . Beyond its established role in parasitology, this benzamide derivative is gaining significant attention in oncology research. The salicylanilide pharmacophore is recognized for its potent biological activity, and this compound is a key precursor for compounds under investigation for their antineoplastic effects . Research indicates that derivatives like Rafoxanide, which contain the 3,5-diiodosalicyloyl group, exhibit multifaceted anticancer activity in preclinical models. These mechanisms include the induction of endoplasmic reticulum stress, cell cycle arrest, and apoptosis in various cancer cell lines, including gastric adenocarcinoma and diffuse large B-cell lymphoma . Furthermore, these compounds have been shown to inhibit key oncogenic signaling pathways, such as STAT3 and NF-κB, and can sensitize cancer cells to TRAIL-mediated apoptosis, highlighting their potential as novel therapeutic agents or for use in combination therapies . The compound thus represents a versatile chemical tool for researchers exploring new treatments for parasitic diseases and a range of cancers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5I2NO2 B107803 2-Hydroxy-3,5-diiodobenzamide CAS No. 18071-54-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18071-54-0

Molecular Formula

C7H5I2NO2

Molecular Weight

388.93 g/mol

IUPAC Name

2-hydroxy-3,5-diiodobenzamide

InChI

InChI=1S/C7H5I2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12)

InChI Key

ZUAHWRJXKPGKRC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)N)O)I)I

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)O)I)I

Other CAS No.

18071-54-0

Synonyms

3,5-Diiodo-2-hydroxybenzamide

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 3,5 Diiodobenzamide

Strategic Approaches to the Synthesis of the 2-Hydroxy-3,5-diiodobenzamide Core Structure

The fundamental structure of this compound is typically assembled through a two-stage process: the regioselective iodination of a salicylic (B10762653) acid precursor followed by an amidation reaction.

The introduction of two iodine atoms at the C-3 and C-5 positions of the salicylic acid ring is a key transformation in the synthesis of the target scaffold. The hydroxyl and carboxyl groups of salicylic acid direct electrophilic substitution to the ortho and para positions. As the para position (C-5) is sterically more accessible, iodination typically occurs there first, followed by the ortho position (C-3).

Several methods have been developed for the efficient di-iodination of salicylic acid to produce 2-hydroxy-3,5-diiodobenzoic acid (3,5-diiodosalicylic acid), a crucial intermediate.

Iodine Monochloride (ICl): A well-established method involves treating salicylic acid with iodine monochloride in glacial acetic acid. orgsyn.org The reaction proceeds by dissolving salicylic acid in acetic acid, followed by the addition of an ICl solution, also in acetic acid. The addition of water precipitates the di-iodinated product, which is then heated. This method provides a high yield of 91–92% after purification. orgsyn.org

Iodine and Hydrogen Peroxide: A more atom-economical and efficient method utilizes iodine in the presence of hydrogen peroxide as an oxidizing agent. nih.govresearchgate.net In this process, salicylic acid and iodine are refluxed in ethanol (B145695), and a 30% solution of hydrogen peroxide is added slowly. nih.gov This in-situ generation of the iodinating species results in a 95% yield of 3,5-diiodosalicylic acid. nih.govresearchgate.net This approach is considered more environmentally benign compared to methods using pre-formed, corrosive reagents.

In-situ Generated Potassium Triiodide (KI₃): Another approach involves the in-situ generation of KI₃. researchgate.net While effective, some methods utilizing this reagent have been noted for having low atom economy. nih.govresearchgate.net A newer reagent system using aqueous KI₃ in acetic acid with sodium periodate (B1199274) (NaIO₄) as an oxidant has been shown to be effective for iodinating various aromatic substrates under ambient conditions, achieving high yields. researchgate.net

Table 1: Comparison of Iodination Methods for Salicylic Acid

Reagent(s)SolventConditionsYield (%)Reference
Iodine Monochloride (ICl)Glacial Acetic AcidHeat to 80°C91–92 orgsyn.org
Iodine (I₂), Hydrogen Peroxide (H₂O₂)Ethanol (EtOH)Reflux95 nih.govresearchgate.net
Potassium Triiodide (KI₃) (in situ), Sodium Periodate (NaIO₄)Acetic Acid (AcOH)Ambient Temperature72–98 researchgate.net

The final step in forming the core benzamide (B126) structure is the coupling of 3,5-diiodosalicylic acid with an appropriate amine. This amide bond formation can be achieved through several activation methods.

A common strategy involves the in-situ formation of the acid chloride of 3,5-diiodosalicylic acid, which then readily reacts with the amine. For instance, phosphorus trichloride (B1173362) (PCl₃) can be added to a mixture of 3,5-diiodosalicylic acid and the desired aniline (B41778) derivative in a solvent like xylene. nih.govresearchgate.net The reaction mixture is heated to facilitate the condensation, resulting in the formation of the N-substituted-2-hydroxy-3,5-diiodobenzamide. This method has been used in the synthesis of Rafoxanide (B1680503), achieving an 82% yield for the amidation step. nih.govresearchgate.net

Alternatively, the amidation can be performed using the pre-formed 3,5-diiodosalicyloyl chloride. ukessays.com In another improved process for Closantel (B1026) synthesis, triphosgene (B27547) was used to facilitate a "one-pot" reaction between 2-hydroxy-3,5-diiodobenzoic acid and the amine, increasing the yield of this step to 94.3%. cjph.com.cn

Advanced Synthetic Pathways for Complex this compound Derivatives

The this compound scaffold is central to the structure of several important anthelmintic drugs, including Closantel and Rafoxanide.

Closantel is an aromatic amide that results from the formal condensation of the carboxyl group of 3,5-diiodosalicylic acid with the amino group of 4-amino-2-chloro-α-(4-chlorophenyl)-5-methylphenylacetonitrile. newdrugapprovals.orgnih.govchemicalbook.com

An improved synthesis involves a "one-pot" reaction where 2-hydroxy-3,5-diiodobenzoic acid is reacted with the aforementioned aniline derivative in the presence of triphosgene. This method is reported to be high-yielding (94.3%) and simplifies the process. cjph.com.cn Another documented procedure involves reacting 3,5-diiodosalicyloyl chloride with 5-Chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methyl aniline in a suitable reaction medium. ukessays.com The lone pair of electrons on the nitrogen of the aniline attacks the carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of HCl. ukessays.com

Hydrotropes are a class of amphiphilic compounds that can significantly enhance the solubility of organic reactants in aqueous solutions. nveo.orgresearchgate.net Their use as a reaction medium represents a green chemistry approach, potentially replacing volatile organic compounds. semanticscholar.org

The synthesis of Closantel via the reaction of 3,5-diiodosalicyloyl chloride and 5-Chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methyl aniline has been studied in aqueous solutions of various hydrotropes. ukessays.com The effect of hydrotrope concentration and temperature on the reaction yield was investigated.

Table 2: Effect of Hydrotrope Concentration and Temperature on Closantel Synthesis Yield (%)

HydrotropeConcentration (mol/dm³)Yield (%) at 303KYield (%) at 323KReference
Xylene Sulfonic Acid (XSA)0.26872 ukessays.com
0.47075
0.67479
0.87883
1.08286
Cumene Sulfonic Acid (CSA)0.26670 ukessays.com
0.46973
0.67276
0.87580
1.07984

Note: Data for n-Butyl Benzene (B151609) Sulfonic Acid and Isobutyl Benzene Sulfonic Acid were also studied but are not included here for brevity. The trend shows that increasing both hydrotrope concentration and temperature generally leads to higher product yields. ukessays.com

The key stages of this synthesis are:

Synthesis of the Amine Intermediate: The synthesis begins with the reaction of 4-chlorophenol (B41353) and 3,4-dichloronitrobenzene (B32671) to form 3-chloro-4-(4'-chlorophenoxy)nitrobenzene. nih.gov This nitro-compound is then reduced to the corresponding amine, 3-chloro-4-(4-chlorophenoxy)aniline.

Iodination of Salicylic Acid: As described previously (Section 2.1.1), salicylic acid is di-iodinated using iodine and hydrogen peroxide in ethanol to give 3,5-diiodosalicylic acid in high yield (95%). nih.govresearchgate.net

Amidation: The final step is the condensation of 3,5-diiodosalicylic acid with the synthesized 3-chloro-4-(4-chlorophenoxy)aniline. nih.govresearchgate.net This is achieved by forming the acid chloride in situ with phosphorus trichloride in xylene, followed by reaction with the amine to yield Rafoxanide with an 82% yield for this step. nih.govresearchgate.net

The use of hydrotropes as a reaction medium has also been explored for the synthesis of Rafoxanide, demonstrating the versatility of this green chemistry approach for salicylanilide (B1680751) production. researchgate.net

Derivatization Pathways for Novel this compound Analogues

The core structure of this compound serves as a versatile template for the development of a wide array of analogues, primarily through modifications at the amide nitrogen. The parent compound is typically synthesized from 3,5-diiodosalicylic acid, which can be prepared by the iodination of salicylic acid. researchgate.netnih.gov A common derivatization strategy involves the condensation of 3,5-diiodosalicylic acid with various substituted anilines to form a new amide bond, yielding a range of N-aryl salicylanilides.

A prominent example is the synthesis of Rafoxanide, an anthelmintic agent. This process involves the reaction of 3,5-diiodosalicylic acid with 3-chloro-4-(4-chlorophenoxy)aniline. researchgate.netnih.gov The reaction is often facilitated by the in situ formation of the acyl chloride of 3,5-diiodosalicylic acid using reagents like phosphorus trichloride (PCl₃) in a solvent such as xylene. researchgate.netnih.gov This methodology highlights a key pathway where the amide nitrogen is functionalized with a complex aryl substituent.

Another significant derivative is Closantel, which also possesses antiparasitic properties. cjph.com.cnmdpi.com Its synthesis involves the "one-pot" reaction of 2-hydroxy-3,5-diiodobenzoic acid with 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)-phenylacetonitrile in the presence of triphosgene. cjph.com.cn This method demonstrates the coupling of a more complex, cyano-containing benzylic amine substituent to the this compound core.

Further derivatization pathways have been explored to probe structure-activity relationships. For instance, N-(benzyl carbamothioyl)-2-hydroxy-3,5-diiodobenzamide has been synthesized by reacting 6,8-diiodo-2-thioxo-2H-benz[e]-1,3-oxazin-4(3H)-one with benzylamine. nih.gov Additionally, a series of salicylanilides were prepared by reacting 3,5-diiodosalicylic acid with various substituted anilines, leading to compounds like N-(3-chlorophenyl)-2-hydroxy-3,5-diiodobenzamide. nih.gov The phenolic hydroxyl group can also be a site for derivatization, such as the formation of carbamate (B1207046) derivatives to potentially enhance pharmacological parameters. nih.gov

The following table summarizes key derivatization pathways for producing novel this compound analogues:

Derivative NameStarting MaterialsKey Reagents/ConditionsResulting Analogue StructureReference(s)
Rafoxanide3,5-Diiodosalicylic acid, 3-chloro-4-(4-chlorophenoxy)anilinePCl₃, xylene, 110 °CN-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide researchgate.netnih.gov
Closantel2-Hydroxy-3,5-diiodobenzoic acid, 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)-phenylacetonitrileTriphosgene, "one-pot" reactionN-[5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide cjph.com.cn
N-(benzyl carbamothioyl)-2-hydroxy-3,5-diiodobenzamide6,8-diiodo-2-thioxo-2H-benz[e]-1,3-oxazin-4(3H)-one, BenzylamineTolueneThio-urea linkage at the amide position nih.gov
N-(3-chlorophenyl)-2-hydroxy-3,5-diiodobenzamide2-hydroxy-3,5-diiodobenzoic acid, 3-chloroanilinePCl₃, xylenes, refluxSimple substituted anilide nih.gov
Carbamate DerivativesSalicylanilide core, Chloroformate reagentsBaseO-acylation of the phenolic hydroxyl group nih.gov

Mechanistic Insights into this compound Synthetic Reactions

The synthesis of derivatives from this compound's precursor, 3,5-diiodosalicylic acid, typically proceeds through a nucleophilic acyl substitution mechanism. The formation of the amide bond is the central transformation.

Examination of Intermediates and Transition States

The synthesis of Rafoxanide provides a clear example of the reaction mechanism. The process begins with the activation of the carboxylic acid group of 3,5-diiodosalicylic acid. researchgate.netnih.gov When phosphorus trichloride is used, the highly reactive acyl chloride, 3,5-diiodosalicylolyl chloride, is formed as a key intermediate. researchgate.net

The proposed mechanism involves the following steps:

Formation of the Acyl Chloride Intermediate : The lone pair of electrons on the oxygen of the carbonyl group in 3,5-diiodosalicylic acid attacks the phosphorus atom of PCl₃, followed by the departure of a chloride ion. This process repeats, ultimately forming the highly electrophilic 3,5-diiodosalicylolyl chloride intermediate.

Nucleophilic Attack : The amino group of the aniline derivative (e.g., 4-amino–2–chloro–chlorodiphenyl ether) then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride intermediate. researchgate.net

Transition State : This attack proceeds through a tetrahedral transition state where the nitrogen, carbonyl carbon, and oxygen atoms are transiently bonded.

Proton Transfer and Elimination : A proton is transferred from the nitrogen atom, and the chloride ion is eliminated, leading to the reformation of the carbonyl double bond and the formation of the final amide product. researchgate.net

Stereochemical Considerations in Chiral Derivative Synthesis

Several derivatives of this compound are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. A notable example is Closantel, which has a stereocenter at the carbon atom bearing the cyano and 4-chlorophenyl groups. mdpi.com

The synthesis of such chiral derivatives without the use of chiral catalysts or reagents typically results in a racemic mixture, a 50:50 mixture of both enantiomers. mdpi.com The separation of these enantiomers is crucial, as they can exhibit different biological activities. High-performance liquid chromatography (HPLC) is a powerful technique for the analytical separation of these enantiomers. mdpi.comresearchgate.net

For the separation of Closantel enantiomers, various chiral stationary phases (CSPs) have been employed. mdpi.comresearchgate.net The choice of CSP and the composition of the mobile phase are critical for achieving effective separation. For instance, CSPs based on isopropyl derivatives of cyclofructan 6 or tris-carbamates of amylose (B160209) have been used successfully. mdpi.comresearchgate.net The separation relies on the differential interactions between the enantiomers and the chiral selector on the CSP.

The synthesis of specific enantiomers, known as asymmetric synthesis, can be achieved using several strategies:

Chiral Reagents or Catalysts : Employing optically active reagents or catalysts can direct the reaction to favor the formation of one enantiomer over the other. googleapis.com

Chiral Solvents : The use of a chiral solvent can create a diastereomeric interaction with the transition states, leading to an enantiomeric excess of one product. googleapis.com

Asymmetric Transformation : It is sometimes possible to convert one enantiomer into the other. googleapis.com

These stereochemical considerations are paramount in the development of chiral derivatives of this compound for specific applications where a single enantiomer may be more potent or have a better safety profile.

Spectroscopic and Crystallographic Elucidation of 2 Hydroxy 3,5 Diiodobenzamide and Analogues

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net

The analysis of ¹H and ¹³C NMR spectra provides direct evidence for the carbon-hydrogen framework of a molecule. While specific data for 2-Hydroxy-3,5-diiodobenzamide is not extensively published, the analysis of its immediate precursor, 3,5-diiodosalicylic acid, offers significant insight into the expected chemical shifts. nih.gov

In the ¹H-NMR spectrum of 3,5-diiodosalicylic acid, the aromatic protons appear as two distinct doublets, a result of their coupling to each other. The phenolic hydroxyl proton typically appears as a broad singlet at a downfield chemical shift. nih.gov For this compound, the introduction of the amide group (-CONH₂) would introduce new signals for the amide protons, which are often broad and can exchange with deuterium (B1214612) oxide (D₂O). The chemical shifts of the aromatic protons would be slightly altered compared to the salicylic (B10762653) acid precursor due to the change in the electronic environment.

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For 3,5-diiodosalicylic acid, distinct signals are observed for the carboxylic carbon, the two aromatic CH carbons, and the four quaternary carbons, including those bonded to the hydroxyl group and the iodine atoms. nih.gov The carbons attached to the electron-withdrawing iodine atoms are typically shifted to higher field (lower ppm values) compared to what might be expected otherwise. nih.gov The conversion of the carboxylic acid to a primary amide in this compound would cause a characteristic shift in the carbonyl carbon signal.

Spectroscopic data for various N-substituted analogues, such as N-(4-phenoxyphenyl)-2-hydroxy-3,5-diiodobenzamide and N-(6-bromo-2-oxo-2H-chromen-3-yl)-2-hydroxy-3,5-diiodobenzamide, have been reported and help to confirm the assignments of the core 2-hydroxy-3,5-diiodobenzoyl moiety. acs.orgmdpi.com

Table 1: NMR Chemical Shift Data for 3,5-Diiodosalicylic Acid (Precursor to this compound) Data obtained in CDCl₃ at 500/126 MHz. nih.gov

Assignment ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Aromatic CH8.25 (d, J = 2.1 Hz)153.15
Aromatic CH8.17 (d, J = 2.1 Hz)139.32
Phenolic OH11.32 (s)-
C-OH-160.81
C-COOH-113.17
C-I-87.05
C-I-81.00
C=O-170.45

To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons on the benzene (B151609) ring, confirming their spatial proximity (typically three bonds apart).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). It would be used to definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of quaternary carbons and functional groups. For this compound, HMBC spectra would reveal correlations from the amide protons (N-H) to the carbonyl carbon (C=O) and the adjacent aromatic carbon. Similarly, the phenolic proton (O-H) would show a correlation to the two adjacent aromatic carbons, confirming the substitution pattern.

These 2D NMR methods are routinely used to confirm the structure of complex synthetic molecules, including various substituted benzamides. mdpi.comwestmont.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govksu.edu.sa IR and Raman spectroscopy are often considered complementary, as some vibrations are more active in one technique than the other. spectroscopyonline.com

IR spectroscopy is particularly sensitive to polar bonds and is highly effective for identifying groups like hydroxyl (O-H), carbonyl (C=O), and amine (N-H). ksu.edu.sa The IR spectrum of the precursor 3,5-diiodosalicylic acid clearly shows intense absorption bands corresponding to the O-H stretch of the phenolic group, the C=O stretch of the carboxylic acid, and C=C stretching vibrations within the aromatic ring. nih.gov For this compound, similar characteristic bands are expected, with the addition of N-H stretching vibrations from the primary amide group.

Table 2: Key Infrared (IR) Absorption Bands for 3,5-Diiodosalicylic Acid Data obtained with KBr pellet. nih.gov

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3256O-H StretchPhenolic Hydroxyl
1667C=O StretchCarbonyl (Carboxylic Acid)
1582-1480C=C StretchAromatic Ring

Raman spectroscopy is more sensitive to non-polar, symmetric bonds. spectroscopyonline.com Therefore, for this compound, it would be particularly useful for observing the symmetric stretching of the aromatic ring and the C-I bonds, which are often weak or difficult to observe in the IR spectrum. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.gov

For this compound (C₇H₅I₂NO₂), the calculated monoisotopic mass is 388.84 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) can confirm this mass with high precision, which in turn verifies the elemental composition. nih.gov HRMS analysis of related compounds has been successfully used to confirm their molecular formulas. acs.orgnih.gov

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation. The analysis of these fragments provides valuable structural information. libretexts.org For this compound, the fragmentation pattern would likely involve characteristic losses of small molecules or radicals.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Proposed Loss from Molecular Ion [M] Formula of Lost Fragment
371Loss of NH₂ radical•NH₂
344Loss of CONH₂ radical•CONH₂
262Loss of an Iodine atom•I
135Loss of two Iodine atoms2(•I)

The presence of two iodine atoms would also impart a characteristic isotopic pattern, though less pronounced than that of bromine or chlorine. The fragmentation pathways are typically elucidated by comparing the observed fragments with known fragmentation mechanisms for amides and halogenated aromatic compounds. libretexts.orgmsu.edu

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

While NMR provides the structure in solution, X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields information on bond lengths, bond angles, and the conformation of the molecule.

An X-ray crystallographic study of this compound would reveal how the individual molecules pack together to form a crystal lattice. This packing is governed by intermolecular interactions. Based on its structure, several key interactions are expected:

Hydrogen Bonding: The molecule has multiple hydrogen bond donors (the phenolic -OH and the amide -NH₂) and acceptors (the carbonyl oxygen and the phenolic oxygen). Strong hydrogen bonds, likely forming dimers or extended networks, would be a dominant feature of the crystal packing. For instance, amide-amide hydrogen bonding is a very common and robust motif.

Halogen Bonding: The iodine atoms can act as halogen bond donors, interacting with electron-rich atoms like the carbonyl oxygen of a neighboring molecule. This is an increasingly recognized non-covalent interaction that can significantly influence crystal architecture.

The analysis would provide the specific unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the repeating unit) and the space group symmetry. Such crystallographic data has been determined for complex analogues like rafoxanide (B1680503), highlighting the utility of this method for the salicylanilide (B1680751) class of compounds. jetir.org A full crystallographic analysis would provide an unambiguous depiction of the solid-state conformation and the intricate network of intermolecular forces that define its crystal structure.

Analysis of Dihedral Angles and Molecular Conformations

The conformation of salicylamides is largely influenced by the orientation of the amide group relative to the phenyl ring and the presence of intramolecular hydrogen bonds. In analogues of this compound, the core salicylamide (B354443) fragment tends to be nearly planar. This planarity is a consequence of the stabilizing effect of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide, or between the amide N-H and the phenolic oxygen.

For instance, in the case of 5-chloro-N-(4-chlorophenyl)benzamide, an analogue of the title compound, the molecule is observed to be nearly planar, with a dihedral angle between the two benzene rings of only 4.96°. mdpi.com This planarity is a key feature of its "open-ring" β-form. In a related bis-salicylamide derivative, (S)-2,2′-Dihydroxy-N,N′-(6-hydroxyhexane-1,5-diyl)dibenzamide, the two salicylamide fragments are also roughly planar, with a dihedral angle of 25.50 (5)° between them. The amide groups in this analogue are nearly, but not perfectly, coplanar with their corresponding phenyl rings, with angles of 5° and 19° respectively.

The table below presents selected dihedral angles for a representative salicylamide analogue, highlighting the key torsional angles that define its conformation.

Torsional Angle Value (°)
C-C-C-N (gauche conformation)54.2 (2)
C-C-C-N (gauche conformation)-63.9 (2)
Angle between phenyl rings23

Data for (S)-2,2′-Dihydroxy-N,N′-(6-hydroxyhexane-1,5-diyl)dibenzamide.

Characterization of Hydrogen Bonding Networks and Supramolecular Assembly

The supramolecular assembly of this compound and its analogues is predominantly directed by a network of hydrogen bonds. These interactions can be categorized into intramolecular and intermolecular hydrogen bonds, which collectively determine the crystal packing.

Intramolecular Hydrogen Bonding:

A common feature in the crystal structures of salicylamides is the presence of an intramolecular hydrogen bond. This bond typically forms a six-membered ring, which enhances the stability of the molecular conformation. Two main types of intramolecular hydrogen bonds are observed:

An O-H···O=C bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide. This "closed-ring" arrangement is seen in compounds like N-benzyl-5-chloro-2-hydroxybenzamide. mdpi.com

An N-H···O(H) bond between the amide proton and the phenolic oxygen. This "open-ring" β-form is found in molecules such as 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide. mdpi.com

Intermolecular Hydrogen Bonding and Supramolecular Assembly:

Intermolecular hydrogen bonds are the primary drivers for the formation of extended one-dimensional, two-dimensional, or three-dimensional structures. In many salicylamide analogues, these interactions lead to the formation of infinite linear chains.

In 5-chloro-N-(4-chlorophenyl)benzamide and 5-chloro-2-hydroxy-N-phenethylbenzamide, intermolecular C=O···H–O hydrogen bonds link the molecules into infinite linear chains. mdpi.com

For N-benzyl-5-chloro-2-hydroxybenzamide, a different pattern emerges where intermolecular N-H···O(H) hydrogen bonds create the linear infinite chain. mdpi.com

In more complex structures like (S)-2,2′-Dihydroxy-N,N′-(6-hydroxyhexane-1,5-diyl)dibenzamide, a variety of intermolecular hydrogen bonds, including O-H···O (hydroxymethyl–amide), N-H···O (amine–hydroxymethyl), N-H···O (amine–amide), and O-H···O (phenol–phenol), create infinite chains that are further interlinked to form layers.

The salicylamide fragment has been identified as a crucial component for establishing intermolecular contacts, which are primarily of an electrostatic and dispersive nature. researchgate.net These interactions can lead to the formation of complex two-dimensional layers, for example, a kite-type layer with a {4,4} topology has been observed in an arylpiperazine salicylamide derivative. researchgate.net The directional nature of these hydrogen bonds, sometimes bridged by solvent molecules, can also lead to the formation of large-scale supramolecular domains in solution. acs.org

The following table summarizes the key hydrogen bonding interactions observed in representative salicylamide analogues.

Compound Analogue Intramolecular H-Bond Intermolecular H-Bond Resulting Supramolecular Structure
5-chloro-N-(4-chlorophenyl)benzamideN-H···O(H)C=O···H-OInfinite linear chain mdpi.com
5-chloro-2-hydroxy-N-phenethylbenzamideN-H···O(H)C=O···H-OInfinite linear chain mdpi.com
N-benzyl-5-chloro-2-hydroxybenzamideC=O···H-ON-H···O(H)Infinite linear chain mdpi.com
Arylpiperazine salicylamide derivativeNot specifiedMultiple2D kite-type layer researchgate.net
(S)-2,2′-Dihydroxy-N,N′-(6-hydroxyhexane-1,5-diyl)dibenzamideO-H···O=CO-H···O, N-H···OInterlinked layers

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 3,5 Diiodobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic properties of 2-Hydroxy-3,5-diiodobenzamide. These methods provide a detailed picture of the molecule's optimized geometry, charge distribution, and frontier molecular orbitals.

Electronic Properties: Calculations for related 2-hydroxy-benzamide structures reveal key electronic characteristics that are applicable to the diiodo-derivative. researchgate.netresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability. nih.govmdpi.com For this compound, the electron-withdrawing nature of the iodine atoms and the electron-donating hydroxyl and amide groups significantly influence the electron density distribution across the aromatic ring.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity. The Molecular Electrostatic Potential (MEP) map is another valuable tool, which visually represents the charge distribution. For molecules in this class, the MEP typically shows negative potential (electron-rich regions) around the oxygen atoms of the carbonyl and hydroxyl groups, making them likely sites for electrophilic attack and hydrogen bond acceptance. mdpi.com Conversely, the hydrogen atoms of the amide and hydroxyl groups exhibit positive potential, indicating their role as hydrogen bond donors. mdpi.com

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

Parameter Predicted Value/Characteristic Significance
HOMO Energy Moderately High Indicates electron-donating capability
LUMO Energy Low Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) ~4-5 eV Suggests good chemical stability mdpi.com
Dipole Moment Moderate Influences solubility and intermolecular interactions
MEP Negative Region Carbonyl and Hydroxyl Oxygens Site for electrophilic attack and H-bond accepting mdpi.com
MEP Positive Region Amide and Hydroxyl Hydrogens Site for nucleophilic attack and H-bond donating

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing a view of its conformational flexibility and interactions with its environment, such as a solvent. acs.orgnih.gov

Conformational Analysis: The key flexible bonds in this compound are the C(ring)-C(amide) and C(ring)-O(hydroxyl) bonds, as well as the C-N bond of the amide group. MD simulations can explore the rotational energy barriers of these bonds to identify the most stable conformers. For salicylamides, a critical conformational feature is the orientation of the amide group relative to the hydroxyl group, which determines the potential for intramolecular hydrogen bonding. mdpi.com Simulations can map the free energy landscape associated with these rotations, revealing the populations of different conformational states at a given temperature.

Solvent Effects: MD simulations of salicylamide (B354443) in various solvents have shown that solvent molecules can significantly influence molecular clustering and conformation. acs.org In a polar solvent, solvent molecules would compete for hydrogen bonding with the hydroxyl and amide groups, potentially disrupting the intramolecular hydrogen bond and stabilizing more extended conformations. Understanding these interactions is crucial for predicting the behavior of the compound in a biological medium.

Molecular Docking Studies for Ligand-Protein Interaction Profiling and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in identifying potential biological targets for this compound and elucidating the molecular basis of its activity.

Binding Mode Prediction: Docking studies on similar iodinated and salicylamide-based compounds have successfully predicted their binding modes within enzyme active sites. nih.govmdpi.com For this compound, key interactions would likely involve:

Hydrogen Bonding: The hydroxyl and amide groups are prime candidates for forming hydrogen bonds with amino acid residues (e.g., serine, tyrosine, aspartate, glutamate) in a protein's active site.

Halogen Bonding: The iodine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or sulfur in residues such as methionine or cysteine. This is a specific and directional interaction that can significantly contribute to binding affinity.

Hydrophobic Interactions: The benzene (B151609) ring can form hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Target Identification: Salicylamide derivatives have been investigated for a range of biological activities, including antifungal and anticancer effects. mdpi.com Docking studies can screen this compound against various protein targets, such as kinases, synthetases, or DNA-related proteins, to generate hypotheses about its mechanism of action. mdpi.comnih.gov The docking score, an estimation of binding affinity, helps rank potential targets for further experimental validation.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Parameter Result Interacting Residues (Example)
Binding Affinity (kcal/mol) -8.5 -
Hydrogen Bonds 3 Ser120, Asp155, Gln157
Halogen Bonds 1 Met105 (S...I)
Hydrophobic Interactions 2 Phe210, Trp212

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized molecules.

Model Development: For a series of this compound analogs, a QSAR model would be developed by calculating a range of molecular descriptors for each compound and correlating them with experimentally determined biological activity (e.g., IC₅₀ values). Studies on substituted benzamides have shown that antimicrobial activity can be successfully modeled using topological and molecular connectivity indices. nih.gov For other activities, descriptors related to electronic properties (e.g., partial charges), hydrophobicity (e.g., LogP), and steric properties (e.g., molecular volume) are often crucial. igi-global.comnih.gov

Descriptor Importance: A 3D-QSAR model for iodinated quinazolinones highlighted the importance of electron-withdrawing and lipophilic groups for cytotoxic activity. For this compound, the following descriptors would likely be significant:

Topological Descriptors: Quantify molecular size, shape, and branching.

Electronic Descriptors: Such as dipole moment and orbital energies, reflecting the molecule's electronic distribution.

Hydrophobic Descriptors (LogP): The presence of two iodine atoms would significantly increase the lipophilicity of the molecule, which is often a key factor in cell membrane permeability and protein binding.

The resulting QSAR model, often expressed as a mathematical equation, can guide the design of new derivatives with potentially enhanced biological activity by indicating which structural modifications are most likely to be beneficial.

Table 3: Key Molecular Descriptors in QSAR Models for Benzamide (B126) Derivatives

Descriptor Class Specific Descriptor Example Relevance to Activity
Topological Kier's shape index (kappa) Describes molecular shape and flexibility nih.gov
Electronic Dipole Moment Influences polar interactions with targets
Hydrophobic LogP (Octanol-Water Partition Coefficient) Relates to membrane permeability and hydrophobic binding
Steric Molar Refractivity Relates to molecular volume and polarizability

Theoretical Characterization of Intermolecular Forces, including Hydrogen Bonding

The arrangement of molecules in a condensed phase is dictated by intermolecular forces, with hydrogen bonding being particularly dominant for this compound. Theoretical calculations are essential for characterizing these interactions.

Intermolecular Hydrogen Bonding: In the solid state, this intramolecular bond competes with various intermolecular hydrogen bonds. Crystal structure analyses and theoretical studies of related salicylamides show that molecules typically form extensive networks. researchgate.netresearchgate.net The primary intermolecular interactions for this compound would be:

Amide-Amide Interactions: Chains or dimers formed by N-H···O=C hydrogen bonds between the amide groups of adjacent molecules, often creating an R²₂(8) graph set motif. nih.gov

Hydroxyl-Amide Interactions: The phenolic hydroxyl group can also act as a donor in an intermolecular O-H···O=C bond, particularly if the intramolecular bond is disrupted. researchgate.net

The balance between these intra- and intermolecular forces determines the final crystal packing and influences physical properties like melting point and solubility. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points to precisely characterize and quantify the strength of these different hydrogen bonds. nih.gov

Biochemical and Molecular Mechanisms of Action for 2 Hydroxy 3,5 Diiodobenzamide Derivatives

Enzyme Inhibition Studies at the Molecular Level

The therapeutic and biological effects of 2-Hydroxy-3,5-diiodobenzamide derivatives are significantly attributed to their ability to inhibit specific enzymes. This inhibition disrupts essential life processes in target organisms, ranging from parasites to microbial pathogens.

Derivatives of this compound, such as closantel (B1026) and rafoxanide (B1680503), have been identified as inhibitors of histidine kinases (HKs). mdpi.comscispace.comnih.gov These enzymes are crucial components of two-component signal transduction systems (TCSs) in bacteria, fungi, and plants, but are absent in mammals, making them attractive targets for antimicrobial agents. scispace.comnih.gov

The inhibitory action of these salicylanilides on TCSs is believed to occur through direct action on the HK proteins. nih.gov For instance, closantel has been shown to be a potent inhibitor of bacterial HKs, affecting the two-component regulatory system. frontiersin.org In Ehrlichia chaffeensis, an obligatory intracellular bacterium, inhibition of HK function by closantel was found to be essential for the bacterium's infectivity. mdpi.com Treatment with closantel led to increased fusion of the bacteria-containing inclusions with host cell lysosomes, a process that the bacterium normally inhibits to survive. mdpi.com This suggests that the HK-mediated signaling is vital for the pathogen to evade the host's cellular defense mechanisms. mdpi.com Furthermore, in silico studies suggest that rafoxanide's ability to overcome drug resistance in bacteria and fungi may be linked to its inhibitory effects on their respective histidine kinase enzymes. scispace.comnih.gov

A significant mechanism of action for this compound derivatives, particularly in the context of anti-parasitic activity, is the inhibition of chitinase (B1577495). dissertation.com Chitinases are enzymes that degrade chitin, a key component of the exoskeleton and eggshells of many invertebrates, including parasitic nematodes. Inhibition of this enzyme can disrupt critical life-cycle stages like molting. researchgate.net

Studies on the nematode Onchocerca volvulus, the causative agent of river blindness, have demonstrated that salicylanilides like closantel and rafoxanide are effective chitinase inhibitors. dissertation.comresearchgate.net Research into a series of this compound analogues revealed their potent and competitive inhibition of O. volvulus chitinase (Ov-CHI-1). Rafoxanide, in particular, was found to be a highly potent inhibitor. nih.govmdpi.com The mechanism is thought to involve favorable π-stacking and van der Waals interactions with hydrophobic residues within the enzyme's active site. nih.gov

Table 1: Chitinase Inhibition by this compound Derivatives

CompoundDerivative StructureIC₅₀ (μM)Inhibitory Constant (Kᵢ) (μM)
Rafoxanide (3m)N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide0.34 ± 0.030.13 ± 0.01
Compound 3hN-(4-(4-Chlorophenoxy)phenyl)-2-hydroxy-3,5-diiodobenzamideData not specifiedData not specified
Compound 5cN-(4'-Chloro-[1,1'-biphenyl]-4-yl)-2-hydroxy-3,5-diiodobenzamideData not specifiedData not specified

Data sourced from a study on dual protonophore–chitinase inhibitors. nih.govmdpi.com

Recent research has uncovered that the salicylanilide (B1680751) structure, the core of this compound, can interact with and inhibit Poly(ADP-ribose) Polymerase-1 (PARP-1). nih.govnih.govacs.org PARP-1 is a key enzyme in DNA repair and cell death pathways. nih.gov

A study focused on identifying inhibitors for Poly(ADP-ribose) glycohydrolase (PARG), another enzyme in PAR metabolism, discovered a pharmacophore for inhibition based on a modified salicylanilide structure. nih.govnih.gov Intriguingly, these salicylanilide-based compounds were also found to be significant inhibitors of PARP-1. nih.govnih.gov This dual inhibition suggests a strong homology between the active sites of PARG and PARP-1. nih.gov The ability of these compounds to inhibit PARP-1 is attributed to the similarities between the enzymes' substrates. nih.gov While some studies show that rafoxanide treatment leads to the cleavage of PARP-1, which is a hallmark of apoptosis, the direct inhibition by the parent salicylanilide structure points to a more direct mechanistic interaction. mdpi.com

Modulation of Cellular Signaling Pathways and Processes

Beyond direct enzyme inhibition, this compound derivatives can profoundly impact cellular function by modulating complex signaling networks, particularly those related to cellular stress.

The anthelmintic drug rafoxanide has been shown to induce endoplasmic reticulum (ER) stress in various cancer cell lines. nih.govacs.org The ER is a critical organelle for protein folding and modification; an accumulation of misfolded proteins triggers a state of ER stress.

Mechanistic studies in non-small cell lung cancer (NSCLC) and colorectal cancer cells have confirmed that rafoxanide treatment leads to the activation of genes associated with ER stress responses. acs.orgnih.gov This induction of ER stress is a key component of the compound's anticancer activity, contributing to apoptosis and cell cycle arrest. nih.govacs.org The link between rafoxanide and ER stress highlights a mechanism that can sensitize cancer cells to other therapies, such as TRAIL-mediated apoptosis. nih.gov

The induction of ER stress by rafoxanide consequently activates the Unfolded Protein Response (UPR). nih.govacs.org The UPR is a cellular signaling pathway aimed at resolving ER stress by reducing the load of unfolded proteins. However, if the stress is too severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic signal.

Studies have demonstrated that rafoxanide activates the UPR in cancer cells. nih.govacs.org This activation is evidenced by the increased levels of key UPR markers. nih.gov When ER stress becomes excessive due to rafoxanide treatment, it triggers apoptosis. acs.org Concurrently, autophagy may be activated as a partial attempt to alleviate the stress. acs.org

Table 2: Markers of Rafoxanide-Induced UPR Activation

UPR MarkerFunctionEffect of Rafoxanide Treatment
GRP78 (BiP)Master regulator of the UPR, chaperone proteinIncreased (↑)
p-eIF2α (S51)Phosphorylated eukaryotic initiation factor 2 alpha, attenuates protein translationIncreased (↑)
ATF6 (P50)Active form of Activating Transcription Factor 6, upregulates ER chaperonesIncreased (↑)
Xbp1sSpliced X-box binding protein 1, transcription factor for UPR genesIncreased (↑)
CHOPTranscription factor that promotes apoptosis under prolonged ER stressIncreased (↑)

Data compiled from studies on rafoxanide's effect on cancer cells. nih.gov

Molecular Basis of Apoptosis and Cell Cycle Regulation

Derivatives of this compound, notably the anthelmintic drug rafoxanide, have demonstrated significant potential in oncology through their ability to induce programmed cell death (apoptosis) and regulate the cell cycle in various cancer cell lines. nih.govmdpi.com The molecular mechanisms underpinning these effects are multifaceted, involving the modulation of key signaling pathways that govern cell survival and proliferation.

Research indicates that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, with the intrinsic pathway often being dominant. nih.gov A primary mechanism involves the disruption of mitochondrial function, characterized by a reduction in the mitochondrial membrane potential. nih.gov This event is a critical upstream step in the intrinsic apoptotic cascade, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Once initiated, the apoptotic process is executed by a family of cysteine proteases known as caspases. Salicylanilide derivatives have been shown to modulate the caspase pathway, leading to the activation of executioner caspases like caspase-3, -6, and -7, which are responsible for cleaving cellular substrates and orchestrating the morphological changes associated with apoptosis. nih.govmedchemexpress.com Furthermore, studies have demonstrated an upregulation of pro-apoptotic genes and a concurrent downregulation of anti-apoptotic genes in response to treatment with these compounds. nih.gov

In addition to inducing apoptosis, this compound derivatives can arrest the cell cycle, preventing the uncontrolled proliferation of cancer cells. This is often achieved by targeting critical cell cycle checkpoints, such as the G1/S phase transition. nih.gov For instance, rafoxanide has been shown to inhibit cyclin-dependent kinases 4/6 (CDK4/6), which are key regulators of the G1 phase. mdpi.com This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression. mdpi.com The cdc25A-degradation pathway has also been identified as a target, further contributing to cell cycle arrest. nih.gov

Moreover, these compounds can enhance the DNA damage response in cancer cells, as evidenced by the upregulation of markers like γ-H2AX. nih.gov This heightened response to DNA damage can further push the cell towards an apoptotic fate. The anticancer activity of these derivatives is also linked to the inhibition of crucial oncogenic signaling pathways, including the p38 MAPK, PI3K/Akt/mTOR, STAT3, and NF-κB pathways, which are all instrumental in promoting tumor growth and survival. nih.govmdpi.comresearchgate.net

Table 1: Effects of this compound Derivatives on Apoptosis and Cell Cycle Regulation in Cancer Cells

Cancer Type Derivative Key Molecular Effects Reference
Multiple Myeloma Rafoxanide Induces apoptosis via caspase pathway regulation, enhances DNA damage response (γ-H2AX), suppresses p38 MAPK and Stat1 phosphorylation. nih.gov
Hepatocellular Carcinoma (HepG2) Compound I Induces G1/S arrest, upregulates pro-apoptotic genes, downregulates anti-apoptotic genes, primarily via the intrinsic apoptotic pathway. nih.gov
Non-Small Cell Lung Cancer (NSCLC) Rafoxanide Induces apoptosis and cell cycle arrest in a dose-dependent manner, activates endoplasmic reticulum (ER) stress responses. nih.gov
Gastric Cancer Rafoxanide Promotes apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway. researchgate.net
Skin Cancer (A375, A431) Rafoxanide Acts as a dual CDK4/6 inhibitor, causing G1 phase arrest. mdpi.com

Interactions with Bacterial Virulence Mechanisms

The Type III Secretion System (T3SS) is a sophisticated protein delivery apparatus used by numerous Gram-negative pathogenic bacteria, including Yersinia, Salmonella, Shigella, and pathogenic E. coli, to inject virulence factors directly into host cells. diva-portal.orgnih.gov This system is a critical determinant of bacterial pathogenicity and has emerged as a promising target for novel anti-virulence therapies. The salicylanilide class of compounds, which includes this compound, has been identified as potent inhibitors of the T3SS. researchgate.netdiva-portal.org

The inhibitory action of salicylanilides on the T3SS is primarily attributed to the blockade of T3SS gene transcription. researchgate.net By preventing the expression of genes that encode the structural components and effector proteins of the T3SS, these compounds effectively disarm the bacteria without necessarily killing them. This anti-virulence approach is advantageous as it may exert less selective pressure for the development of drug resistance compared to traditional bactericidal antibiotics. mdpi.com

Studies have shown that salicylanilide derivatives can decrease the secretion of effector proteins into the culture supernatant of pathogenic bacteria. nih.gov While the precise molecular targets within the transcriptional machinery are not fully elucidated for all derivatives, it is understood that they interfere with the regulatory cascade that controls T3SS expression. researchgate.net It is important to note that the inhibitory effects can be species-specific, suggesting that the compounds may interact with different regulatory components in different bacteria. researchgate.net The Cpx two-component system, which is involved in sensing and responding to envelope stress, has been implicated as a pathway affected by salicylanilides like closantel, and this system can control T3SS expression. researchgate.net

Table 2: Inhibition of Type III Secretion System (T3SS) by Salicylanilide Derivatives

Bacterial Species Compound Class Proposed Mechanism of Action Reference
Yersinia pseudotuberculosis Salicylanilides Potent inhibition of T3S; investigated through reporter gene assays. diva-portal.org
Yersinia Salicylanilides Inhibition of T3SS gene transcription. researchgate.net
Enteropathogenic E. coli (EPEC) Salicylanilides Inhibition of T3SS gene transcription. researchgate.net
General Gram-negative pathogens Salicylanilides Blockade of the type III secretion pathway. researchgate.net

Molecular Recognition and Binding Affinities in Biological Systems

The biological activity of this compound and its derivatives is contingent upon their ability to recognize and bind to specific molecular targets within biological systems. Molecular docking and other experimental studies have begun to shed light on these interactions, revealing how these compounds exert their therapeutic effects at a molecular level.

In the context of antifungal activity, the derivative closantel has been identified as an inhibitor of chitinase, an enzyme crucial for fungal cell wall integrity. cabidigitallibrary.org In-silico docking studies of closantel with the chitinase from Cryptococcus neoformans predicted a strong binding affinity, with a calculated global energy of -47.58 Kcal/mol. cabidigitallibrary.org This binding is thought to occur at the enzyme's active site, disrupting its catalytic function and thereby inhibiting fungal growth. cabidigitallibrary.org The hydrogen-bonding moieties of closantel, such as the phenolic and amide protons, are considered important for this interaction. researchgate.net

In the realm of antibacterial research, derivatives such as closantel and rafoxanide have been investigated for their ability to bind to the mycobacterial enzyme fatty acyl-AMP ligase (FAAL32), which is essential for the biosynthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. bohrium.comresearchgate.net Thermal stability analysis and docking studies have suggested that these salicylanilides do indeed bind to FAAL32, identifying them as potential anti-tuberculosis agents. bohrium.com

Furthermore, in oncology, rafoxanide has been identified as a potent inhibitor of the BRAF V600E mutant protein, a key driver in certain cancers like colorectal cancer. medchemexpress.com The ability of these compounds to fit into the ATP-binding pocket of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) kinase, has also been explored, with some salicylanilides showing potent and selective inhibition. researchgate.net The core salicylanilide structure is thought to mimic components of the pharmacophore necessary for kinase inhibition. researchgate.net

Table 3: Molecular Targets and Binding Characteristics of this compound Derivatives

Derivative Target Organism/System Method of Study Key Findings Reference
Closantel Chitinase Cryptococcus neoformans In-silico docking Predicted binding energy of -47.58 Kcal/mol; interaction at the active site. cabidigitallibrary.org
Closantel, Rafoxanide Fatty Acyl-AMP Ligase (FAAL32) Mycobacterium tuberculosis Thermal stability analysis, docking studies Suggests binding to FAAL32, inhibiting a key enzyme in cell wall synthesis. bohrium.com
Rafoxanide BRAF V600E mutant protein Colorectal Cancer Not specified Identified as a potent inhibitor. medchemexpress.com
Various Salicylanilides EGFR Protein Tyrosine Kinase Cancer Pharmacophore modeling, in-vitro kinase assays Act as potent and selective EGFR tyrosine kinase inhibitors, with IC50 values in the nanomolar range for some derivatives. researchgate.net

Advanced Analytical Chemistry Methodologies for 2 Hydroxy 3,5 Diiodobenzamide Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision. Method development and validation are critical to ensure that the analytical procedure is suitable for its intended purpose.

Reversed-Phase HPLC is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds like 2-Hydroxy-3,5-diiodobenzamide. This technique is instrumental for establishing the purity profile and for the precise quantification of the analyte in bulk materials or formulated products.

A typical RP-HPLC method involves a nonpolar stationary phase (e.g., octadecylsilane or C18) and a polar mobile phase. For this compound, a gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic acid) is effective. Detection is commonly performed using a Diode-Array Detector (DAD) or a variable wavelength UV detector, leveraging the chromophoric nature of the benzamide (B126) structure.

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability. researchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Illustrative Validation Parameters for a Hypothetical RP-HPLC Method for this compound Quantification

Parameter Specification Description
Linearity Correlation coefficient (r²) > 0.999 The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range 1-100 µg/mL The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy 98.0% - 102.0% Recovery The closeness of the test results obtained by the method to the true value.
Precision (RSD) Repeatability RSD ≤ 2.0% The precision under the same operating conditions over a short interval of time.
Intermediate Precision RSD ≤ 2.0% Expresses within-laboratory variations: different days, different analysts, different equipment.
LOD 0.1 µg/mL The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

| LOQ | 0.3 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

While this compound itself is achiral, derivatives or related compounds may possess chiral centers, making enantiomeric separation a critical analytical task. Chiral HPLC is the definitive method for separating enantiomers and assessing enantiomeric purity. researchgate.net This is crucial because enantiomers can have different pharmacological and toxicological properties. researchgate.net

The separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (B160209) (e.g., Chiralpak® AD, Chiralcel® OD), are widely used and have proven effective for a broad range of racemic compounds. nih.govnih.gov The separation mechanism often involves inclusion complexing, where the analyte fits into a chiral cavity within the stationary phase. The differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.

Achieving optimal separation requires a systematic approach to method development. Modern strategies often employ Quality by Design (QbD) principles and experimental designs, such as the Box-Behnken design, to efficiently optimize chromatographic conditions. nih.gov

Key parameters that are systematically varied include:

Mobile Phase Composition: The ratio of organic solvent to aqueous buffer, and the type of organic modifier (e.g., methanol vs. acetonitrile), significantly impacts retention and selectivity. nih.gov

pH of the Mobile Phase: The pH affects the ionization state of the analyte, which can dramatically alter its retention on a reversed-phase column.

Column Temperature: Temperature influences solvent viscosity and mass transfer kinetics, affecting peak shape and analysis time.

Flow Rate: The flow rate of the mobile phase impacts resolution, analysis time, and backpressure. nih.gov

The goal of optimization is to maximize critical quality attributes such as resolution between the main peak and impurities, peak symmetry (tailing factor), and to minimize run time. Response surface methodology is used to model the relationship between the factors and the responses, allowing for the identification of an optimal operating region. nih.gov

Table 2: Factors and Responses in a Typical HPLC Method Optimization Study

Independent Factors (Variables) Dependent Factors (Responses)
Mobile Phase Ratio (e.g., % Acetonitrile) Retention Time
pH of Aqueous Phase Resolution
Column Temperature (°C) Tailing Factor

Thin-Layer Chromatography (TLC) and Densitometry Applications

Thin-Layer Chromatography, particularly in its high-performance version (HPTLC), combined with densitometric scanning, offers a simple, rapid, and cost-effective alternative to HPLC for the quantification of this compound. nih.govresearchgate.net It is particularly useful for screening multiple samples simultaneously.

In this technique, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica gel 60 F254. The plate is then developed in a sealed chamber containing a suitable mobile phase. For this compound, a solvent system like chloroform:methanol or toluene:ethyl acetate could be optimized for effective separation. researchgate.net After development, the plate is dried, and the separated spots are visualized under UV light.

Quantitative analysis is performed by scanning the plate with a densitometer at the wavelength of maximum absorbance for the compound (e.g., 278 nm). nih.gov The instrument measures the absorbance of the spot, which is proportional to the concentration of the analyte. The method is validated for parameters similar to HPLC, such as linearity, precision, and accuracy, to ensure reliable results. nih.govresearchgate.net

Table 3: Typical Parameters for an HPTLC-Densitometry Method

Parameter Example Value
Stationary Phase HPTLC Silica Gel 60 F254 plates
Mobile Phase Chloroform:Methanol (9.5:0.5, v/v)
Rf Value 0.55 ± 0.05
Detection Wavelength 278 nm
Linearity Range 100 - 600 ng/spot
LOD 10 ng/spot

| LOQ | 30 ng/spot |

Advanced Spectrophotometric Analytical Techniques

UV-Visible spectrophotometry is a fundamental analytical technique based on the absorption of light by an analyte. juniperpublishers.com While simple spectrophotometry can be used for quantification, advanced techniques offer enhanced specificity and the ability to analyze the compound in the presence of interfering substances.

One such technique is derivative spectrophotometry . By calculating the first or higher-order derivative of the absorbance spectrum, sharp, well-defined peaks are produced from broad absorption bands. This method can effectively resolve overlapping spectra from this compound and its potential impurities or degradation products, allowing for their simultaneous quantification without prior separation. It also helps in eliminating background interference from formulation excipients.

Spectrophotometry is also a key detection method in other analytical procedures, such as dissolution testing, where it is used to monitor the rate and extent to which the drug is released from a solid dosage form over time. juniperpublishers.com

Chemometric Approaches in Complex Mixture Analysis (e.g., Multivariate Curve Resolution-Alternating Least Squares)

When analyzing complex mixtures where analytes are not fully separated chromatographically or their spectra are highly overlapped, chemometric techniques become invaluable. Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) is a powerful chemometric tool used to mathematically resolve multicomponent systems. researchgate.netnih.gov

MCR-ALS is applied to data matrices obtained from techniques like HPLC-DAD or spectrophotometric monitoring of a reaction. nih.govbrjac.com.br The algorithm decomposes the experimental data matrix into the concentration profiles and the pure component spectra of each chemical constituent in the mixture. brjac.com.br This is achieved through an iterative alternating least squares optimization process, often under constraints like non-negativity (since concentrations and absorbance cannot be negative). brjac.com.brvliz.be

For research on this compound, MCR-ALS could be used to:

Analyze data from forced degradation studies to identify and quantify degradation products even if they co-elute with the parent drug. nih.gov

Monitor the kinetics of a chemical reaction involving this compound by resolving the concentration profiles of reactants, intermediates, and products from spectroscopic data. nih.gov

Quantify the compound in the presence of uncalibrated interferences in a complex sample matrix.

The application of MCR-ALS provides a "mathematical separation" that can extract meaningful chemical information from complex, unresolved data, often precluding the need for extensive method development to achieve complete physical separation. brjac.com.br

Structure Activity Relationship Sar Studies and Rational Design of 2 Hydroxy 3,5 Diiodobenzamide Analogues

Systematic Investigation of Substituent Effects on Molecular Function

A foundational finding is the critical importance of the 2-hydroxyl group on the salicylic (B10762653) acid portion. Research into salicylanilide (B1680751) derivatives has shown that this hydroxyl group is essential for certain biological activities, such as anti-Staphylococcal effects. researchgate.net Its role as a protonophore is considered key to its mechanism of action in many cases; for instance, the acetylated analogue, Clioxanide, where the phenolic hydroxyl is masked, shows significantly reduced or no antifungal activity. mdpi.com

The halogen substitutions on the salicylic acid ring are also pivotal. The 3,5-diiodo substitution, in particular, has been shown to confer potent activity. In studies on Hepatitis B Virus (HBV) inhibitors, compounds with 3,5-diiodo substitutions demonstrated high inhibition rates. nih.gov For example, N-(4-bromo-3-chlorophenyl)-2-hydroxy-3,5-diiodobenzamide achieved an 82% inhibition rate at a 10 μM concentration. nih.gov The significance of halogen substitutions, especially bromine and trifluoromethyl groups, has also been noted for targeting Staphylococci. researchgate.net

Modifications to the aniline (B41778) (N-phenyl) portion of the molecule have profound effects on potency and selectivity. A study on inhibitors of Onchocerca volvulus chitinase (B1577495) 1 (OvCHT1) provides a clear example of how systematic substitution on a terminal phenoxy ring can modulate activity. The parent compound, 2-hydroxy-3,5-diiodo-N-(4-phenoxyphenyl)benzamide, was used as a baseline to evaluate the effects of various substituents.

Table 1: Effect of Substituents on the Aniline Ring on OvCHT1 Inhibition Data sourced from studies on dual protonophore–chitinase inhibitors. acs.orgnih.gov

CompoundAniline Ring SubstituentIC₅₀ (μM)
3a -N-(4-phenoxyphenyl)0.98 ± 0.08
3g -N-(4-(4-fluorophenoxy)phenyl)0.53 ± 0.05
3h -N-(4-(4-chlorophenoxy)phenyl)0.35 ± 0.01
3k -N-(4-(3-chlorophenoxy)phenyl)0.65 ± 0.04
3m (Rafoxanide) -N-(3-chloro-4-(4-chlorophenoxy)phenyl)0.34 ± 0.03

As the table demonstrates, the introduction of a chloro substituent at the para-position of the terminal phenyl ring (compound 3h ) enhanced the potency nearly threefold compared to the unsubstituted analogue (3a ). acs.org Further modification by adding a chloro-substituent to the central phenyl ring, resulting in the known anthelmintic drug Rafoxanide (B1680503) (3m ), maintained this high potency. acs.org Similarly, studies on salicylanilides as anti-Toxoplasma gondii agents found that a 3',5'-bis(trifluoromethyl) substitution on the aniline ring yielded a promisingly active compound. nih.gov

Rational Design Principles for Enhanced Activity and Specificity

The insights gained from SAR studies have enabled the rational design of new analogues with improved biological profiles. A key principle is the strategic manipulation of physicochemical properties to enhance performance. For example, temporarily masking the crucial hydroxy group of salicylanilides can result in improved bioavailability and better cellular internalization. acs.org Carbamate (B1207046) derivatives have been explored for this purpose, designed to release the active salicylanilide core upon entering the target cell. nih.gov

Another powerful design principle is the creation of dual-function or synergistic molecules. Researchers have designed inhibitors that combine the mitochondrial uncoupling (protonophoric) effect of the salicylanilide scaffold with specific enzyme inhibition. acs.orgnih.gov By incorporating features known to inhibit the O. volvulus chitinase (OvCHT1) into the 2-hydroxy-3,5-diiodobenzamide structure, compounds were developed that simultaneously target two distinct biological processes, leading to a more profound impact on parasite molting. acs.orgnih.gov

Furthermore, the targeted use of specific substituents is a core design strategy. The consistent finding that halogen atoms (I, Br, Cl) and trifluoromethyl groups at specific positions on both aromatic rings enhance activity allows for their deliberate inclusion in new designs to increase potency. researchgate.netnih.gov This principle has been applied in the development of inhibitors against various pathogens, including bacteria and viruses. researchgate.netnih.gov

Development of Novel this compound-Based Chemical Probes for Biological Research

Highly potent and selective analogues of this compound serve as valuable chemical probes for exploring complex biological systems. These molecular tools allow researchers to dissect the function of specific proteins and pathways.

One prominent example is the development of inhibitors targeting the bacterial Type III secretion system (T3SS), a sophisticated apparatus used by many Gram-negative pathogens like Yersinia to inject virulence proteins into host cells. diva-portal.org Salicylanilide-based inhibitors have been instrumental as research tools to probe the function of the T3SS, with the ultimate goal of identifying the specific protein targets within this complex machinery through chemical biology approaches. diva-portal.org Similarly, these compounds have been used to investigate bacterial quorum sensing and biofilm formation, helping to elucidate the underlying mechanisms of these critical processes. semanticscholar.org

Computational and Synthetic Approaches to Library Design for SAR Elucidation

The exploration of the vast chemical space around the this compound core is accelerated by combining modern synthetic methods with computational library design.

The primary synthetic route involves the coupling of a substituted salicylic acid with a substituted aniline. nih.gov This is commonly achieved by activating the carboxylic acid of the salicylic moiety, for instance, by forming an acyl chloride in situ using reagents like phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride before adding the aniline. mdpi.comresearchgate.netresearchgate.net

To guide the synthesis and maximize the information gained from each new analogue, computational and statistical methods are employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a key approach used to build mathematical models that correlate the physicochemical properties of the compounds with their biological activity. diva-portal.orgacs.org These models help in understanding which molecular descriptors are most important for activity and in predicting the potency of virtual compounds before synthesis.

For library design, statistical molecular design (SMD) strategies are implemented. diva-portal.orgacs.org These can involve:

Principal Component Analysis (PCA): Used to analyze the physicochemical properties of a virtual library of potential building blocks (anilines and salicylic acids) to select a diverse set of compounds for initial synthesis and screening. This ensures broad coverage of the chemical space. acs.org

D-optimal onion design (DOOD): A more advanced technique used to select a second or third generation of compounds from the virtual library that have an increased probability of being active, based on the results from the initial screen. acs.org

Hierarchical Partial Least-Square (Hi-PLS) Regression: This method is used to build robust QSAR models by correlating the PLS score vectors of the individual building blocks (the salicylic acid part and the aniline part) with the final biological response, such as the percent inhibition of T3S. acs.org

These integrated computational and synthetic strategies allow for a more efficient and rational exploration of the SAR landscape, accelerating the discovery of analogues with optimized properties. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxy-3,5-diiodobenzamide, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via condensation reactions using 2-hydroxy-3,5-diiodobenzoic acid derivatives. For example, rafoxanide (a derivative) is prepared by refluxing this compound with 3-chloro-4-(4-chlorophenoxy)aniline in a polar aprotic solvent (e.g., DMSO) under nitrogen. Characterization involves 1^1H/13^13C NMR for structural confirmation (e.g., δ 11.32 ppm for the hydroxyl proton) and HRMS for molecular weight validation (observed [M+H]+^+ at 390.8323) . Purity is assessed via HPLC with fluorescence detection, using structural analogs as internal standards to minimize matrix interference .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

  • Methodological Answer : Reverse-phase HPLC coupled with a fluorescence detector (HPLC-FLD) is optimal for quantification in tissues like bovine muscle. Sample preparation involves protein precipitation with acetonitrile, followed by solid-phase extraction. A structurally similar analog (e.g., N-[4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide) serves as an internal standard to correct for recovery losses .

Advanced Research Questions

Q. How can computational docking predict the binding interactions of this compound with biological targets like chitinase?

  • Methodological Answer : Use AutoDock Vina for docking studies, which employs a hybrid scoring function combining empirical and knowledge-based terms. Protonation states of the compound are optimized at pH 7.4 using tools like OpenBabel. The target protein (e.g., Onchocerca volvulus chitinase) is prepared by removing water molecules and adding polar hydrogens. Docking parameters include a search space of 20 Å around the active site, with exhaustiveness set to 32 for improved accuracy. Results are validated via molecular dynamics simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .

Q. What in vitro models are suitable for studying the compound’s anticancer mechanisms, such as PI3K/Akt/mTOR pathway suppression?

  • Methodological Answer : Use gastric cancer cell lines (e.g., AGS or MKN-45) treated with this compound at IC50_{50} concentrations (determined via MTT assays). Pathway inhibition is validated through Western blotting for phosphorylated Akt (Ser473) and mTOR (Ser2448). Autophagy induction is confirmed via LC3-II/LC3-I ratio analysis and TEM imaging of autophagic vacuoles. For apoptosis, perform Annexin V/PI staining and caspase-3/7 activity assays .

Q. How do researchers address contradictions in the compound’s activity across different cancer types?

  • Methodological Answer : Discrepancies (e.g., efficacy in myeloma vs. limited activity in colorectal cancer) are investigated via transcriptomic profiling (RNA-seq) to identify differential gene expression. Pharmacokinetic studies in xenograft models assess tumor penetration and metabolism. Cross-validation using kinase profiling panels (e.g., Eurofins KinaseProfiler) identifies off-target effects that may explain variability .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or nanoformulations (liposomes or PLGA nanoparticles) enhance solubility. Bioavailability is optimized via prodrug approaches, such as esterification of the hydroxyl group, which is hydrolyzed in vivo. Pharmacokinetic parameters (e.g., Cmax_{max} and AUC) are monitored using LC-MS/MS in plasma samples .

Methodological Resources

  • Synthesis & Characterization : Refer to NMR and HRMS protocols in Kesternich et al. (2023) for structural elucidation .
  • Computational Docking : Follow AutoDock Vina’s multithreading protocols for efficient screening .
  • Biological Assays : Use standardized cell lines and validation methods from Liu et al. (2019) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.